molecular formula C20H15FN2O3S B2819803 2-(4-fluorophenyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 922057-93-0

2-(4-fluorophenyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2819803
CAS No.: 922057-93-0
M. Wt: 382.41
InChI Key: GLUYYNOOUCCIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiazole-acetamide derivative featuring a 4-fluorophenyl group linked via an acetamide bridge to a 1,3-thiazole ring substituted with a 5-methoxy-1-benzofuran moiety. The benzofuran-thiazole core contributes to its planar aromatic structure, while the 4-fluorophenyl and methoxy groups enhance electronic and steric properties. Such structural features are common in bioactive molecules targeting enzymes (e.g., kinases, MMPs) or pathways like Nrf2/ARE .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O3S/c1-25-15-6-7-17-13(9-15)10-18(26-17)16-11-27-20(22-16)23-19(24)8-12-2-4-14(21)5-3-12/h2-7,9-11H,8H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUYYNOOUCCIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related acetamide-thiazole derivatives and their key attributes:

Compound Name / ID (Source) Substituents on Thiazole Molecular Weight (g/mol) Key Biological Activity / Findings
Target Compound 5-Methoxybenzofuran ~425.45 (calculated) Potential kinase/Nrf2 modulation (inferred)
N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) 3-Chloro-4-fluorophenyl 285.73 c-Abl kinase activation candidate
N-[4-(4-Chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (15) 4-Chloro-3-methylphenyl 281.76 Optimized for kinase activation
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (5d) 5-Bromobenzofuran-oxadiazole ~491.31 Tyrosinase inhibition (IC50: 0.89 µM)
N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(quinoxalin-2-yloxy)acetamide (11d) Quinoxaline-triazole 458.5 Antibacterial activity (MIC: 2 µg/mL)
2-[(4-Fluorophenyl)sulfonyl]-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide 4-Methoxyphenyl + sulfonyl ~434.47 Unspecified enzyme inhibition
N-(3,5-Dimethylphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(6-methylbenzofuran)acetamide 6-Methylbenzofuran + dimethylphenyl ~476.56 Enhanced lipophilicity (logP: 4.2)

Structural and Electronic Comparisons

  • Benzofuran vs.
  • Thiazole vs. Triazole : Compound 11d () incorporates a 1,2,3-triazole instead of benzofuran, introducing hydrogen-bonding capacity and improved antibacterial activity .
  • Substituent Position : The 3-chloro-4-fluorophenyl group in 14 () enhances kinase binding compared to the target’s 4-fluorophenyl , suggesting halogen positioning critically impacts target engagement .

Crystallographic and Conformational Data

  • Crystal structures of related acetamides () reveal planar thiazole-benzofuran systems with dihedral angles <10°, favoring protein binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.